molecular formula C21H26N2O B14216817 N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide CAS No. 630116-51-7

N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide

Katalognummer: B14216817
CAS-Nummer: 630116-51-7
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: NHQAFLBBFNUIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the piperidine derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Methylphenyl)-2-[4-(2-chlorophenyl)piperidin-1-yl]acetamide
  • N-(3-Methylphenyl)-2-[4-(2-fluorophenyl)piperidin-1-yl]acetamide
  • N-(3-Methylphenyl)-2-[4-(2-bromophenyl)piperidin-1-yl]acetamide

Uniqueness

N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both 3-methylphenyl and 2-methylphenyl groups may confer distinct steric and electronic effects, differentiating it from other similar compounds.

Eigenschaften

CAS-Nummer

630116-51-7

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-(3-methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C21H26N2O/c1-16-6-5-8-19(14-16)22-21(24)15-23-12-10-18(11-13-23)20-9-4-3-7-17(20)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24)

InChI-Schlüssel

NHQAFLBBFNUIGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.